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molecular formula C12H23NO2 B8511891 2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidine CAS No. 70656-11-0

2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidine

Cat. No. B8511891
M. Wt: 213.32 g/mol
InChI Key: STPRYPLHPUMXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616637

Procedure details

64.0 g of sodium hydroxide (1.6 mol) are dissolved in 64 ml of water under argon in a 750 ml sulfonation flask fitted with mechanical stirrer, condenser, thermometer and 100 ml dropping funnel. 170 ml of toluene, 10.3 g (31.8 mmol) of tetrabutylammonium bromide and 50 g (318 mmol) of 4-hydroxy-2,2,6,6-tetramethylpiperidine are added. 58.8 g (636 mmol) of epichlorohyrdin are added dropwise at 45° C. The mixture is then stirred at 50° C. for 4 hours. The reaction mixture is cooled to room temperature and poured into 1 l of ice water, and the organic phase is separated off, dried using sodium sulfate and evaporated on a rotary evaporator. The residue is distilled at 8×10-3 mmHg. Boiling point: 48° C., yield: 28 g (41%). GC: 98%.
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[C:3]1([CH3:9])C=CC=C[CH:4]=1.[OH:10][CH:11]1[CH2:16][C:15]([CH3:18])([CH3:17])[NH:14][C:13]([CH3:20])([CH3:19])[CH2:12]1>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:17][C:15]1([CH3:18])[CH2:16][CH:11]([O:10][CH2:9][CH:3]2[O:1][CH2:4]2)[CH2:12][C:13]([CH3:20])([CH3:19])[NH:14]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
64 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 g
Type
reactant
Smiles
OC1CC(NC(C1)(C)C)(C)C
Name
Quantity
10.3 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at 50° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with mechanical stirrer, condenser
ADDITION
Type
ADDITION
Details
58.8 g (636 mmol) of epichlorohyrdin are added dropwise at 45° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 8×10-3 mmHg

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1(NC(CC(C1)OCC1CO1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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